![molecular formula C18H18N2 B2743651 1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole CAS No. 956962-20-2](/img/structure/B2743651.png)
1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its applications .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting with readily available substances, and includes details about the conditions required for each step .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
The physical properties of a compound include its state of matter at room temperature, melting point, boiling point, density, solubility, and color. Chemical properties include its acidity or basicity, flammability, and reactivity with other substances .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
A study focused on synthesizing heteroaryl pyrazole derivatives and testing their antimicrobial activity against various bacterial and fungal strains. The compounds were synthesized and characterized using elemental analysis, spectral (FTIR, 1H NMR) analyses, thermogravimetric analysis, and X-ray diffraction (XRD). Biological screening indicated that the antimicrobial activity varied depending on the Schiff base moiety, with some derivatives showing significant activity against both gram-positive and gram-negative bacteria, as well as fungi. The absence of cytotoxic activity was confirmed via MTT assay, highlighting their potential as safe antimicrobial agents (Hamed et al., 2020).
Antiproliferative Agents
Another study explored the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, assessing their potential as antiproliferative agents. These compounds were evaluated across various cancer cell lines for their cell viability activity. The research found that certain derivatives exhibited significant cytotoxic effects against breast cancer and leukemic cells, suggesting their utility in developing new treatments for these cancers. The effectiveness of these compounds in inducing apoptosis in cancer cells was demonstrated through various assays, including mitochondrial membrane potential and Annexin V-FITC staining (Ananda et al., 2017).
Corrosion Inhibition
The inhibitory effects of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media were studied. These compounds showed significant inhibition efficiency, which increased with the concentration of the inhibitor. The study employed various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate the compounds' performance. The results suggest these bipyrazole derivatives as efficient corrosion inhibitors, with potential applications in protecting iron surfaces in acidic environments (Chetouani et al., 2005).
Anti-Tumor Activities
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed their promising anti-tumor properties. These compounds were synthesized and their structures confirmed through spectroscopic evidence. They were evaluated against hepatocellular carcinoma (HepG2) cell lines, with some compounds showing significant inhibitory concentration (IC50) values, indicating strong anti-tumor activities. This suggests the potential of these derivatives in developing new anti-tumor medications (Gomha et al., 2016).
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit their effects through various mechanisms depending on their specific structures and targets .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effect of the compound .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Safety and Hazards
Propiedades
IUPAC Name |
3,4,5-trimethyl-1-(2-phenylphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-13-14(2)19-20(15(13)3)18-12-8-7-11-17(18)16-9-5-4-6-10-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKMPQOZCJLUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

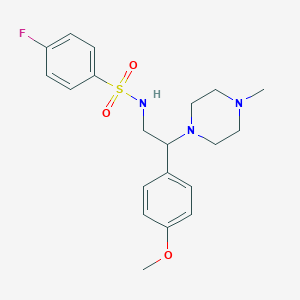
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)
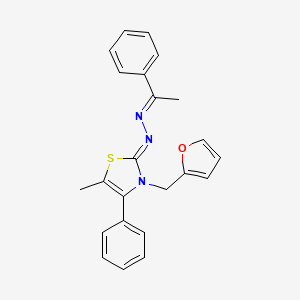
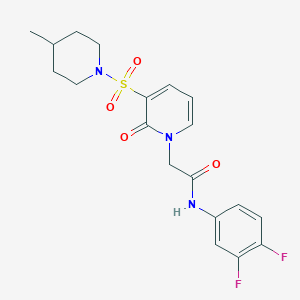
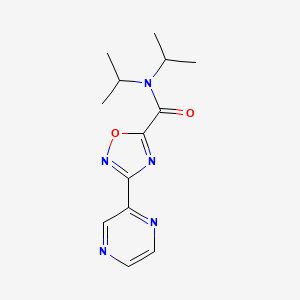
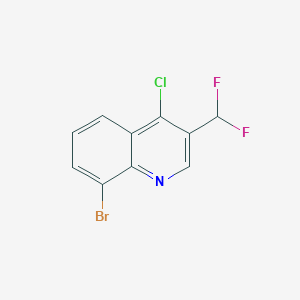
![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)
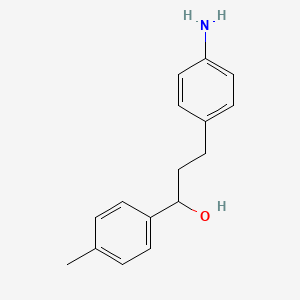

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)
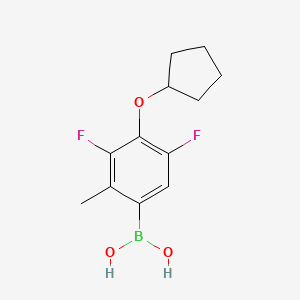
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2743589.png)
![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)
